N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic derivative featuring a benzothiazole core substituted with an ethoxy group at the 6-position. The 10-methyl and 2-oxo groups further modulate its electronic and steric properties, while the carboxamide moiety at position 5 enhances its capacity for hydrogen bonding and target interactions. Such structural attributes are common in bioactive molecules targeting enzymes or receptors involved in inflammatory or metabolic pathways .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-3-28-12-6-7-14-15(9-12)30-21(22-14)24-18(26)16-10-13-19(29-16)23-17-11(2)5-4-8-25(17)20(13)27/h4-10H,3H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZAZGEMDVKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)N=C5C(=CC=CN5C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with various reagents to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply, including the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with various molecular targets. The benzothiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which can affect its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Moieties
For instance:
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): This spirocyclic compound shares the benzothiazole core but differs in the tricyclic arrangement. The presence of a spiro[4.5]decane system introduces distinct stereochemical constraints, reducing conformational flexibility compared to the target compound’s fused tricyclic system. Bioactivity studies suggest that such spiro derivatives exhibit moderate enzyme inhibition but lower metabolic stability due to increased rotatable bonds .
- 6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (): This analogue replaces the ethoxy group with a benzyl substituent and modifies the heterocyclic framework (1,6,8-triazatricyclo vs. 6-thia-1,8-diazatricyclo). The benzyl group increases lipophilicity (XLogP3 = 3.7 vs. Its molecular weight (468.5 g/mol) and hydrogen-bond acceptor count (5) align closely with the target compound, suggesting comparable pharmacokinetic profiles .
Bioactive Tricyclic Derivatives
- 2-{[5-(Ethoxycarbonyl)-12-(2-hydroxybenzoyl)-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaen-10-yl)sulfanyl]acetic acid ():

This compound shares the 6-thia-1,8-diazatricyclo core but incorporates a sulfanylacetic acid side chain. Its IC50 value (5.0256 µM) in thyroid-related assays highlights the importance of the tricyclic system in target binding. However, the carboxylic acid group may limit blood-brain barrier penetration compared to the carboxamide in the target compound .
Physicochemical and Pharmacokinetic Properties
*Estimates based on structural similarity to analogues.
Research Findings and Bioactivity
- Antimicrobial Activity : Marine-derived tricyclic thiadiazoles (e.g., salternamide E) exhibit antibacterial properties, hinting at possible applications for the target compound .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound exhibits a unique molecular structure characterized by multiple functional groups that contribute to its reactivity and biological interactions. Its IUPAC name reflects its intricate arrangement:
This structure includes:
- A benzothiazole moiety which is known for various biological activities.
- A carboxamide group that may enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function and disrupting metabolic pathways.
Antimicrobial Activity
A study conducted by researchers demonstrated that derivatives of benzothiazole showed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could be effective against resistant strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values in the low micromolar range. Further analysis indicated that apoptosis was induced through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF7 | 8 |
| A549 | 12 |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : The presence of an ethoxy group may enhance oral bioavailability.
- Metabolism : Potential metabolic pathways include oxidation at sulfur atoms and conjugation reactions.
- Excretion : Studies suggest renal clearance as a primary route.
Toxicological assessments indicate a favorable safety profile with no significant adverse effects observed in preliminary animal studies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what analytical methods validate its purity and structure?
- Methodology : Multi-step synthesis typically involves cyclocondensation of benzothiazole derivatives with spirocyclic intermediates, followed by functionalization (e.g., ethoxy group introduction). Key steps include:
- Cyclization : Use of 2-oxa-spiro[3.4]octane-1,3-dione analogs to form the tricyclic core .
- Characterization : Validate purity via melting point analysis, elemental analysis (C, H, N, S), and spectroscopic techniques:
- IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~1100–1250 cm⁻¹) groups.
- UV-Vis spectroscopy to assess π→π* transitions in the benzothiazole and tricyclic systems .
Q. How can researchers optimize reaction conditions for high-yield synthesis?
- Methodology : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:
- Use central composite design to model solvent effects (e.g., ethanol vs. DMF) on cyclization efficiency.
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using gradient elution in column chromatography .
Q. What are the primary biological targets or applications explored for this compound?
- Methodology : Computational docking studies (e.g., AutoDock Vina) predict binding affinity to enzymes like kinases or G-protein-coupled receptors due to the benzothiazole moiety’s π-stacking potential. Experimental validation includes:
- Enzyme inhibition assays (e.g., IC₅₀ determination via spectrophotometric methods).
- Cellular uptake studies using fluorescent analogs to track localization in model systems .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) and confirm connectivity between the benzothiazole and tricyclic systems.
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks. For example, co-crystallization with stabilizing agents (e.g., acetic acid) improves crystal quality .
- Dynamic NMR experiments : Assess rotational barriers in hindered amide bonds to explain split signals .
Q. What computational tools predict reaction pathways for derivatization of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitutions or cycloadditions (e.g., B3LYP/6-31G* level).
- Reaction path search algorithms : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map plausible intermediates, such as spirocyclic enol ethers or thiolactam tautomers .
- Machine learning models : Train on existing benzothiazole reaction datasets to predict regioselectivity in electrophilic substitutions .
Q. How do solvent effects and substituent electronic properties influence the compound’s reactivity?
- Methodology :
- Hammett analysis : Correlate substituent σ values (e.g., ethoxy vs. nitro groups) with reaction rates in nucleophilic acyl substitutions.
- Solvatochromic studies : Use Kamlet-Taft parameters to quantify solvent polarity’s impact on tautomeric equilibria (e.g., keto-enol shifts in the tricyclic core) .
Q. What strategies address low reproducibility in biological activity assays?
- Methodology :
- Strict batch-to-batch consistency : Implement QC protocols (HPLC purity >98%, Karl Fischer titration for water content).
- Orthogonal assay validation : Combine enzymatic assays with cell-based models (e.g., HEK293 or HeLa lines) to mitigate false positives.
- Meta-analysis : Compare results across labs using standardized protocols (e.g., OECD guidelines) to identify confounding variables .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported binding affinities across studies?
- Methodology :
- Binding assay normalization : Control for buffer composition (e.g., Mg²⁺/ATP levels in kinase assays) and temperature (25°C vs. 37°C).
- Surface plasmon resonance (SPR) : Compare kinetic parameters (kₐ, kₑ) to differentiate true binding from nonspecific interactions.
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., methyl vs. ethyl groups) to isolate electronic vs. steric effects .
Q. Why do some synthetic routes yield unexpected byproducts, and how can they be minimized?
- Methodology :
- Mechanistic studies : Use in-situ IR or Raman spectroscopy to detect transient intermediates (e.g., thiourea derivatives).
- Byproduct identification : LC-MS/MS or high-resolution mass spectrometry (HRMS) to characterize impurities.
- Protecting group strategies : Introduce temporary groups (e.g., Boc or Fmoc) to block reactive sites during critical steps .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

